4-(azepan-1-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMTB, and it has been synthesized using different methods, including the reaction of 4-aminobenzamides with thiazolyl isocyanates.
Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Evaluation
A study conducted by Tiwari et al. (2017) explored the synthesis of benzamide derivatives containing a thiadiazole scaffold. These compounds, synthesized using microwave irradiation, exhibited significant in vitro anticancer activity against multiple human cancer cell lines. This indicates the potential of benzamide derivatives in cancer treatment research (Tiwari et al., 2017).
Antimicrobial Activity of Thiazolinone Derivatives
Patel and Patel (2015) reported on the synthesis of spiro thiazolinone heterocyclic compounds with promising antimicrobial activities. The study highlights the role of these compounds in developing new antimicrobial agents, possibly including benzamide derivatives (Patel & Patel, 2015).
Vasopressin Antagonist Activity
Albright et al. (2000) investigated benzamide derivatives as arginine vasopressin receptor antagonists. These compounds were found to be potent and orally active, suggesting their potential in the development of treatments for conditions influenced by vasopressin (Albright et al., 2000).
Use in Synthesis of Heterocyclic Compounds
Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block for synthesizing various heterocyclic compounds, demonstrating the versatility of benzamide-related compounds in the synthesis of diverse chemical structures (Elmagd et al., 2017).
Design and Synthesis for Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized substituted N-phenylbenzamides for anticancer evaluation. The study provides insights into the design of benzamide derivatives for potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
UV Protection and Antimicrobial Properties
Mohamed et al. (2020) explored thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial properties of cotton fabrics. This research underlines the utility of benzamide derivatives in material science, particularly in functional textile applications (Mohamed et al., 2020).
Intramolecular Cyclization Studies
Danilyuk et al. (2016) investigated intramolecular cyclization of enamides, including benzamide derivatives, highlighting the compound's relevance in organic synthesis and chemical transformations (Danilyuk et al., 2016).
QSAR Studies and Antibacterial Agents
Palkar et al. (2017) conducted QSAR studies and synthesized new antibacterial agents using thiazole derivatives. The study presents the application of benzamide derivatives in designing antibacterial compounds (Palkar et al., 2017).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c32-27(23-15-17-24(18-16-23)36(33,34)31-19-9-1-2-10-20-31)30-28-29-25(21-11-5-3-6-12-21)26(35-28)22-13-7-4-8-14-22/h3-8,11-18H,1-2,9-10,19-20H2,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTVJIHFNYTGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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